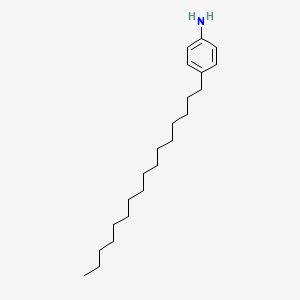

4-Hexadecylaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-hexadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCCQATUVPNPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341271 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-13-8 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexadecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Hexadecylaniline

This technical guide provides a comprehensive overview of the synthesis and purification of 4-hexadecylaniline, a valuable intermediate in the fields of materials science, and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering robust protocols and clear data presentation.

Overview of this compound

This compound is an organic compound characterized by a long C16 alkyl chain attached to the para position of an aniline ring. This amphiphilic structure, with a hydrophobic alkyl tail and a hydrophilic amine head, makes it a useful surfactant and a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79098-13-8 |

| Molecular Formula | C₂₂H₃₉N |

| Molecular Weight | 317.55 g/mol |

| Appearance | Colorless to slightly yellow liquid or solid[1] |

| Melting Point | 53-56 °C[1] |

| Boiling Point | 254-255 °C at 15 mmHg[1] |

Synthetic Pathway

A reliable and high-yielding two-step synthesis for this compound is presented. The pathway involves the nitration of hexadecylbenzene to form 4-hexadecylnitrobenzene, followed by the catalytic hydrogenation of the nitro group to the corresponding amine.

Caption: Synthetic route to this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of 4-Hexadecylnitrobenzene

This procedure outlines the nitration of hexadecylbenzene. The long alkyl chain is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.

Table 2: Reaction Parameters for the Synthesis of 4-Hexadecylnitrobenzene

| Parameter | Condition |

| Reactants | Hexadecylbenzene, Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 30-40 °C |

| Reaction Time | 1-2 hours |

| Work-up | Aqueous wash, extraction |

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add hexadecylbenzene (1 equivalent).

-

Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated sulfuric acid (2 equivalents) to concentrated nitric acid (2 equivalents).

-

Reaction: Cool the flask containing hexadecylbenzene to 0 °C using an ice-water bath. Add the nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 40 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product will separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-hexadecylnitrobenzene.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-hexadecylnitrobenzene to an amine using catalytic hydrogenation.

Table 3: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Reactant | 4-Hexadecylnitrobenzene |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen Gas (H₂) |

| Solvent | Ethanol or Ethyl Acetate |

| Pressure | 1-4 atm (or balloon pressure) |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

Detailed Protocol:

-

Reactor Setup: To a hydrogenation flask or a suitable pressure reactor, add the crude 4-hexadecylnitrobenzene (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate) to the solution.

-

Hydrogenation: Securely seal the reactor. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (e.g., using a hydrogen balloon or a pressurized cylinder).

-

Reaction: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocols

The crude this compound can be purified by recrystallization or column chromatography.

Caption: General workflow for the purification of this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful purification.

Detailed Protocol:

-

Solvent Selection: Test the solubility of the crude product in various solvents. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol or a mixture of ethanol and water are often suitable for anilines.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Cooling: Allow the solution to cool slowly to room temperature. The this compound should crystallize out of the solution. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Table 4: Parameters for Column Chromatography

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate (e.g., 95:5 to 80:20) |

| Eluent Modifier | 0.5-1% Triethylamine (optional, to reduce tailing) |

Detailed Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the packed column.

-

Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent to move the desired compound down the column.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hexadecylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexadecylaniline, with the CAS number 79098-13-8, is an organic compound characterized by a long hexadecyl alkyl chain attached to an aniline ring.[1] Its chemical formula is C22H39N.[1][2] This amphiphilic structure, consisting of a hydrophilic aniline head and a long, hydrophobic alkyl tail, makes it a molecule of interest for various applications, including as a surfactant, a chemical reagent in organic synthesis, and in the fabrication of nanomaterials.[1][3] It is described as a colorless to slightly yellow liquid or a white solid.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual representations of key processes.

Physicochemical Data of this compound

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C22H39N | [1][2][4] |

| Molecular Weight | 317.55 g/mol | [2] |

| Melting Point | 53-56 °C | [1][2] |

| Boiling Point | 254-255 °C at 15 mmHg (torr) | [1][2] |

| Appearance | Colorless to slightly yellow liquid; White solid | [1][2] |

| Solubility | Good solubility in common organic solvents; Insoluble in water | [1][5][6] |

| logP (Predicted) | 7.87 - 9.3 | [2][4] |

| Density | 0.892 g/cm³ | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Refractive Index | 1.501 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Tube Method (using Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] The assembly is then immersed in a high-boiling point liquid (e.g., paraffin or silicone oil) within the Thiele tube.[7]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a thermometer.[10]

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] For a Thiele tube, the side arm is heated to ensure uniform temperature distribution via convection.[7]

-

Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a liquid (T2) are recorded.[10]

-

Result: The melting point is reported as the range T1-T2.

Caption: Experimental setup for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12]

Methodology: Capillary Inversion Method

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube.[11][13]

-

Capillary Placement: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[13][14]

-

Apparatus Setup: The test tube containing the sample and inverted capillary is attached to a thermometer. This assembly is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[13][14]

-

Heating and Observation: The apparatus is heated gently.[13] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary's open end.[13]

-

Temperature Reading: The heat source is then removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[12]

Caption: Experimental setup for boiling point determination.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[15][16] Given its long alkyl chain, this compound is expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.[1][6] Its aniline group provides a basic character.

Methodology: Qualitative Solubility Testing

-

Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of water in a test tube. Shake vigorously.[15] Observe if the compound dissolves. This compound is insoluble in water.[5]

-

Organic Solvent Solubility: Repeat the process with various organic solvents (e.g., hexane, toluene, diethyl ether).[17] this compound shows good solubility in common organic solvents.[1]

-

Acid/Base Solubility:

-

5% HCl: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% aqueous HCl in portions, shaking after each addition.[15][18] As an amine, this compound should dissolve in dilute acid due to the formation of a water-soluble ammonium salt.

-

5% NaOH: To a separate test tube, perform the same procedure using 5% aqueous NaOH.[15][18] The compound is not expected to dissolve as it lacks an acidic proton.

-

Caption: Logical workflow for solubility determination.

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water.[19] LogP is the logarithm of this ratio and is a key indicator of lipophilicity.[19]

Methodology: Shake-Flask Method

-

Preparation: A solution of this compound is prepared in either n-octanol or water. The two immiscible solvents are pre-saturated with each other.

-

Partitioning: The solution is added to a flask containing the other solvent. The flask is then shaken vigorously until equilibrium is reached, allowing the compound to partition between the n-octanol and water layers.[20]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate.

-

Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[19] LogP is then calculated as the base-10 logarithm of P.[19]

Synthesis Pathway

This compound can be synthesized via the N-alkylation of aniline.[1] This reaction involves the nucleophilic substitution of a haloalkane by aniline.

Reaction: Aniline reacts with a 1-halo-hexadecane (e.g., 1-bromohexadecane) under basic conditions to yield this compound.[1] The base is necessary to neutralize the hydrohalic acid byproduct.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C22H39N) [pubchemlite.lcsb.uni.lu]

- 5. 4-HEXYLANILINE | 33228-45-4 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ws [chem.ws]

- 18. scribd.com [scribd.com]

- 19. acdlabs.com [acdlabs.com]

- 20. encyclopedia.pub [encyclopedia.pub]

The Solubility Profile of 4-Hexadecylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-hexadecylaniline, a long-chain alkyl aniline of interest in various chemical and pharmaceutical research areas. Due to a lack of readily available quantitative solubility data in public literature, this guide focuses on the qualitative solubility profile of this compound, drawing inferences from its chemical structure and the known solubility of analogous compounds. Furthermore, this document offers detailed experimental protocols for determining the solubility of solid organic compounds like this compound in organic solvents, enabling researchers to generate precise quantitative data in their own laboratories.

Introduction

This compound is an organic compound characterized by a long C16 alkyl chain attached to an aniline moiety. This amphiphilic structure, possessing both a nonpolar aliphatic tail and a polar aromatic amine head, suggests its potential utility as a surfactant, intermediate in organic synthesis, and a building block in the development of novel materials and pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, formulation, and purification processes.

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature[1], a qualitative assessment of its solubility can be inferred from its molecular structure and the established principles of solubility.

Qualitative Solubility Profile of this compound

The "like dissolves like" principle is a fundamental concept in predicting solubility. Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in Nonpolar Solvents: The substantial C16 alkyl chain imparts a significant nonpolar character to the molecule. Therefore, this compound is expected to be readily soluble in nonpolar organic solvents such as toluene, hexane, and other hydrocarbons.

-

Good Solubility in Moderately Polar Solvents: The presence of the aniline group, with its capacity for dipole-dipole interactions and hydrogen bonding, suggests that this compound will also be soluble in moderately polar solvents like chloroform and diethyl ether.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone are generally good solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.

-

Lower Solubility in Polar Protic Solvents: While the aniline group can engage in hydrogen bonding, the long hydrophobic hexadecyl chain will likely limit its solubility in highly polar protic solvents like methanol and ethanol compared to shorter-chain anilines.

-

Insolubility in Water: The dominance of the large, nonpolar alkyl chain makes this compound practically insoluble in water.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents is not available in peer-reviewed journals, patents, or comprehensive chemical databases. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Toluene | ||||

| Chloroform | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following established experimental protocols are recommended.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator. Agitate the vials at a controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known aliquot of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial to remove any undissolved microparticles.

-

Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical technique.

Gravimetric Analysis

Principle: This method involves the evaporation of the solvent from a known volume or mass of the saturated solution and weighing the residual solid solute.

Methodology:

-

Obtain a saturated solution of this compound in the desired solvent using the shake-flask method described above.

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

The solubility can be calculated as the mass of the solute per volume of the solvent.

UV-Visible Spectrophotometry

Principle: This method relies on the absorption of ultraviolet or visible light by the solute. A calibration curve is first established by measuring the absorbance of a series of solutions of known concentrations. The concentration of the saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which the maximum absorbance occurs.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Obtain a saturated solution using the shake-flask method. Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound in an organic solvent using the shake-flask method coupled with a quantification technique.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of 4-Hexadecylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hexadecylaniline. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and provides an analysis of expected Infrared (IR) spectroscopy absorption bands and Mass Spectrometry (MS) fragmentation patterns based on the compound's structure and data from analogous molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.00 | d | 2H | Ar-H (ortho to NH₂) |

| ~6.65 | d | 2H | Ar-H (meta to NH₂) |

| ~3.58 | s (broad) | 2H | -NH₂ |

| ~2.50 | t | 2H | Ar-CH₂- |

| ~1.55 | quint | 2H | Ar-CH₂-CH₂- |

| ~1.25 | m | 26H | -(CH₂)₁₃- |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~145.0 | Ar-C (C-NH₂) |

| ~129.0 | Ar-CH (meta to NH₂) |

| ~118.0 | Ar-C (ipso-alkyl) |

| ~115.0 | Ar-CH (ortho to NH₂) |

| ~35.0 | Ar-CH₂- |

| ~31.9 | -(CH₂)₁₃- (various) |

| ~29.7 | -(CH₂)₁₃- (various) |

| ~29.6 | -(CH₂)₁₃- (various) |

| ~29.4 | -(CH₂)₁₃- (various) |

| ~29.3 | -(CH₂)₁₃- (various) |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3350 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | Medium-Weak | C-H stretch (aromatic) | Aromatic Ring |

| 2955 - 2850 | Strong | C-H stretch (aliphatic) | Alkyl Chain (-CH₃, -CH₂) |

| 1620 - 1580 | Strong | C=C stretch | Aromatic Ring |

| 1620 - 1560 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1500 - 1400 | Medium | C=C stretch | Aromatic Ring |

| 850 - 800 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 317 | [M]⁺ (Molecular Ion) |

| 302 | [M - CH₃]⁺ |

| 106 | [C₇H₈N]⁺ (Benzylic cleavage) |

| 93 | [C₆H₇N]⁺ (Aniline radical cation) |

| 43, 57, 71... | Alkyl chain fragments |

Experimental Protocols

General Synthesis of 4-Alkylanilines

A common method for the synthesis of 4-alkylanilines involves the Friedel-Crafts acylation of aniline followed by a reduction of the resulting amide.

-

Acylation: Aniline is reacted with an acyl chloride (in this case, hexadecanoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide.

-

Reduction: The resulting 4-hexadecanoylanilide is then reduced to this compound. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF), or through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer using an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern analyzed.

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Crystal Structure Analysis of 4-Hexadecylaniline: A Methodological Overview

Due to the absence of a publicly available, solved crystal structure for 4-Hexadecylaniline, this guide provides a comprehensive overview of the established methodologies and theoretical framework that would be employed in its crystal structure analysis. This document is intended for researchers, scientists, and drug development professionals to understand the requisite experimental and computational workflows.

Introduction

This compound is an organic compound characterized by a long C16 alkyl chain attached to an aniline moiety. This amphiphilic nature suggests potential applications in materials science, particularly in the formation of self-assembled monolayers and liquid crystals. A definitive understanding of its solid-state packing and intermolecular interactions, achievable through single-crystal X-ray diffraction, is crucial for predicting its physical properties and designing novel materials.

This technical guide outlines the hypothetical workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and structure validation.

Synthesis and Crystallization

The initial and often most challenging step is the preparation of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common synthetic route to this compound is the alkylation of aniline. A typical procedure would involve the reaction of aniline with a 1-halo-hexadecane (e.g., 1-bromohexadecane) under basic conditions to facilitate the nucleophilic substitution.

Caption: Synthetic pathway for this compound.

Crystallization Techniques

Growing single crystals of long-chain aliphatic compounds can be challenging due to their flexibility and tendency to form oils or polycrystalline powders. Several techniques would be employed:

-

Slow Evaporation: A solution of purified this compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

Experimental Protocol

A standard experimental setup would involve:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays (commonly from a Mo or Cu source). A detector records the diffraction pattern as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Caption: X-ray diffraction data collection workflow.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Structure Solution

The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the unit cell.

Structure Refinement

The initial model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, with a lower value indicating a better fit.

Hypothetical Crystallographic Data

While no experimental data exists, we can anticipate the type of information that would be obtained from a successful crystal structure analysis. This data would be presented in standardized tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.

| Parameter | Hypothetical Value |

| Empirical formula | C₂₂H₃₉N |

| Formula weight | 317.55 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXXX(X) Å |

| b = Y.YYYY(Y) Å | |

| c = Z.ZZZZ(Z) Å | |

| α = 90° | |

| β = XX.XX(X)° | |

| γ = 90° | |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | 0.X x 0.Y x 0.Z mm³ |

| Theta range for data collection | X.XX to XX.XX° |

| Reflections collected | XXXXX |

| Independent reflections | YYYY [R(int) = 0.YYYY] |

| Completeness to theta | 99.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | YYYY / 0 / ZZZ |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |

| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| C(1)-N(1) | ~1.40 |

| C(aromatic)-C(aromatic) | ~1.39 |

| C(alkyl)-C(alkyl) | ~1.53 |

| C(aromatic)-N(1)-H | ~120 |

| C-C-C (alkyl chain) | ~112 |

Conclusion

A definitive crystal structure analysis of this compound would provide invaluable insights into its solid-state properties. The long alkyl chain is expected to play a significant role in the crystal packing, likely leading to lamellar structures with van der Waals interactions dominating the packing of the alkyl chains and potential hydrogen bonding involving the aniline N-H groups. This detailed structural information would be instrumental for its application in drug development and materials science, enabling a rational design of new functional materials. The methodologies outlined in this guide represent the standard approach to obtaining and interpreting such critical structural data.

In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Hexadecylaniline

Introduction

4-Hexadecylaniline is an organic compound characterized by a long C16 alkyl chain attached to an aniline ring. This molecular structure imparts amphiphilic properties, suggesting its potential utility as a surfactant, lubricant additive, or an intermediate in the synthesis of dyes, polymers, and pharmaceuticals. For applications involving elevated temperatures, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring process safety, determining operational limits, and predicting product shelf-life. This technical guide aims to provide a foundational understanding of the anticipated thermal behavior of this compound and to outline the standard experimental protocols for its empirical evaluation.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is dictated by the strength of its chemical bonds. In this compound, the most probable sites for initial thermal degradation are the C-N bond linking the hexadecyl chain to the aniline ring and the C-C bonds within the long alkyl chain, as these are generally weaker than the bonds within the aromatic ring. The decomposition is expected to be an endothermic process, requiring energy input to initiate bond cleavage.

It is anticipated that the decomposition of this compound would proceed through a free-radical mechanism. The primary decomposition pathways are hypothesized to be:

-

C-N Bond Cleavage: Homolytic cleavage of the bond between the aniline nitrogen and the hexadecyl chain, yielding a hexadecyl radical and an aniline radical.

-

C-C Bond Cleavage: Scission of C-C bonds at various points along the hexadecyl chain, leading to the formation of a variety of smaller alkyl radicals.

These initial radical species are highly reactive and would likely undergo subsequent reactions such as hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of smaller volatile and non-volatile decomposition products.

Hypothetical Quantitative Thermal Decomposition Data

The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. This data is for illustrative purposes only and is not based on experimental results.

| Parameter | Predicted Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | TGA |

| Temperature at 5% Mass Loss (T5%) | 280 - 380 °C | TGA |

| Temperature at Maximum Decomposition Rate (Tmax) | 350 - 450 °C | TGA/DTG |

| Final Residue at 600 °C | < 5% | TGA |

| Melting Point (Tm) | 50 - 60 °C | DSC |

| Enthalpy of Fusion (ΔHf) | 30 - 50 J/g | DSC |

| Exothermic Decomposition Event | > 300 °C | DSC |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: The sample is heated at a constant linear rate, commonly 10 °C/min, over a temperature range from ambient to approximately 600 °C or until no further mass loss is observed.

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset), the temperature at specific mass loss percentages (e.g., T5%, T10%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting and to detect exothermic or endothermic decomposition events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min. The temperature range should encompass the expected melting point and extend to the decomposition region identified by TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm) and the enthalpy of fusion (ΔHf). Any significant exothermic or endothermic peaks in the higher temperature range would indicate decomposition events.

Visualizations of Experimental Workflow and Decomposition Logic

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for evaluating the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Logical Diagram of the Hypothesized Decomposition Pathway

This diagram outlines the logical progression of the predicted thermal decomposition of this compound.

Caption: Hypothesized Decomposition Pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a predictive framework for its anticipated behavior based on the principles of organic chemistry and data from analogous compounds. The outlined experimental protocols for TGA and DSC provide a clear path for the empirical determination of its thermal properties. Such experimental validation is essential for the safe and effective application of this compound in any process where it may be subjected to elevated temperatures. It is strongly recommended that researchers and drug development professionals conduct these analyses to obtain precise data before the large-scale utilization of this compound.

An In-depth Technical Guide to 4-Hexadecylaniline (CAS: 79098-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Hexadecylaniline. The information is intended to support research and development activities in the fields of chemistry, materials science, and drug development.

Physicochemical Properties

This compound is a long-chain alkyl aniline characterized by a hexadecyl group attached to the para position of the aniline ring. This amphiphilic structure, combining a hydrophilic amino head with a long hydrophobic alkyl tail, dictates its physical and chemical properties.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 79098-13-8 | N/A |

| Molecular Formula | C₂₂H₃₉N | N/A |

| Molecular Weight | 317.55 g/mol | N/A |

| Appearance | Colorless to slightly yellow liquid or solid | [1] |

| Melting Point | 30-35 °C | [1] |

| Boiling Point | 310-330 °C | [1] |

| Solubility | Good solubility in common organic solvents | [1] |

Synthesis of this compound: Experimental Protocols

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction, and Suzuki-Miyaura Coupling.

Method 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step method first introduces the C16 acyl chain onto the aniline ring, which is subsequently reduced to the alkyl chain. Aniline itself is not suitable for direct Friedel-Crafts reactions as the amino group complexes with the Lewis acid catalyst.[2] Therefore, the amino group must first be protected, for example, as an acetanilide.

Step 1: Friedel-Crafts Acylation of Acetanilide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend acetanilide (1.0 eq) and aluminum chloride (AlCl₃, 2.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Addition of Acylating Agent: Slowly add palmitoyl chloride (1.1 eq) to the cooled suspension (0 °C) with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-acetylamino-hexadecanophenone.

Step 2: Wolff-Kishner Reduction

-

Reaction Setup: Place the crude 4-acetylamino-hexadecanophenone (1.0 eq), hydrazine hydrate (10 eq), and potassium hydroxide (5 eq) in a high-boiling point solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Reaction: Heat the mixture to reflux (around 180-200 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC. During this step, both the ketone and the amide are reduced.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent such as ethyl acetate or diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Method 2: Suzuki-Miyaura Coupling

This method offers a more direct route to the carbon-carbon bond formation between the aniline ring and the hexadecyl chain.[3][4][5]

-

Reaction Setup: In a Schlenk flask, combine 4-bromoaniline (1.0 eq), hexadecylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 6.5-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring. Alkyl Chain Protons: A triplet around δ 2.5 ppm for the CH₂ group attached to the aromatic ring. A broad multiplet between δ 1.2-1.6 ppm for the other methylene groups. A triplet around δ 0.9 ppm for the terminal methyl group. Amine Protons: A broad singlet around δ 3.5 ppm (can be exchangeable with D₂O). |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 115-145 ppm. The carbon bearing the amino group will be shielded, while the carbon attached to the alkyl chain will be deshielded. Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-35 ppm). |

| IR Spectroscopy | N-H Stretching: Two sharp bands in the region of 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine. C-H Stretching (Alkyl): Strong absorptions just below 3000 cm⁻¹. C-H Stretching (Aromatic): Weaker absorptions just above 3000 cm⁻¹. C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹. C-N Stretching: A band in the region of 1250-1335 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 317. Major Fragmentation: A prominent peak resulting from benzylic cleavage, leading to the loss of a C₁₅H₃₁ radical, resulting in a fragment at m/z = 106. Other fragments from the cleavage of the alkyl chain will also be present. |

Applications and Experimental Protocols

The amphiphilic nature of this compound makes it a versatile molecule in materials science and potentially in drug delivery systems.

Formation of Langmuir-Blodgett Films

This compound can form stable monolayers at the air-water interface, which can be transferred to solid substrates to create highly ordered Langmuir-Blodgett (LB) films.[9][10][11][12]

Experimental Protocol:

-

Subphase: Use ultrapure water as the subphase in a Langmuir trough.

-

Spreading Solution: Prepare a dilute solution of this compound in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL).

-

Monolayer Formation: Carefully spread the solution dropwise onto the subphase. The solvent will evaporate, leaving a monolayer of this compound molecules at the interface.

-

Compression: Use the barriers of the Langmuir trough to slowly compress the monolayer. Monitor the surface pressure using a Wilhelmy plate. A pressure-area isotherm will be generated, showing the different phases of the monolayer.

-

Deposition: Once the monolayer is in a condensed phase (as indicated by a steep increase in surface pressure), a solid substrate (e.g., silicon wafer, glass slide) can be vertically dipped and withdrawn through the monolayer at a controlled speed to deposit the LB film. This process can be repeated to build up multilayer films.

Synthesis of Gold Nanoparticles

The amine group of this compound can act as a capping agent to stabilize gold nanoparticles (AuNPs), preventing their aggregation and controlling their size and shape during synthesis.[13][14][15][16][17]

Experimental Protocol (Seed-Mediated Growth):

-

Seed Solution Preparation: In an aqueous solution, reduce a gold salt (e.g., HAuCl₄) with a strong reducing agent like sodium borohydride (NaBH₄) in the presence of a stabilizer to form small gold seeds.

-

Growth Solution Preparation: Prepare a growth solution containing more gold salt, a weak reducing agent like ascorbic acid, and this compound dissolved in a suitable solvent (e.g., ethanol) which is then added to an aqueous solution containing a surfactant like cetyltrimethylammonium bromide (CTAB).

-

Nanoparticle Growth: Add a small volume of the seed solution to the growth solution with gentle stirring. The seeds will catalyze the reduction of the gold salt onto their surface, leading to the growth of larger, anisotropic nanoparticles. The this compound will cap the surface of the growing nanoparticles.

-

Purification: The resulting AuNPs can be purified by centrifugation and redispersion in a suitable solvent to remove excess reactants.

Potential in Drug Development

The amphiphilic nature of this compound and related long-chain aniline derivatives makes them interesting candidates for components of drug delivery systems, such as lipid nanoparticles or micelles.[18][19][20][21] The long alkyl chain can encapsulate hydrophobic drugs, while the aniline moiety provides a functional handle for further modification, such as attachment of targeting ligands or polyethylene glycol (PEG) for improved circulation time.

Safety Information

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only and should be used by qualified individuals. All experimental work should be conducted with appropriate safety precautions.

References

- 1. 4-Dodecylaniline [webbook.nist.gov]

- 2. quora.com [quora.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Dodecylaniline [webbook.nist.gov]

- 9. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]

- 10. biolinscientific.com [biolinscientific.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. nanoscience.com [nanoscience.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 19. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]

- 20. Amphiphilic amidines as potential plasmic membrane-targeting antifungal agents: synthesis, bio-activities and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journal.uctm.edu [journal.uctm.edu]

Theoretical and Computational Approaches to 4-Hexadecylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexadecylaniline is a compelling molecule characterized by a hydrophilic aniline head and a long, hydrophobic hexadecyl tail. This amphiphilic nature suggests its potential in formulations requiring surface activity, such as in drug delivery systems, and as a precursor for specialized polymers and dyes. This technical guide provides a comprehensive overview of the theoretical and computational chemistry methodologies that can be employed to elucidate the molecular properties of this compound. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines proposed protocols based on established methods for analogous long-chain alkylated anilines and other amphiphilic systems. These methodologies will enable researchers to predict and understand the behavior of this compound, thereby guiding its application in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is critical for informing the design of both experimental and computational studies.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉N | [1] |

| Molecular Weight | 317.55 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 53-56 °C | [1] |

| Boiling Point | 254-255 °C at 15 mmHg | [1] |

| Solubility | Good solubility in common organic solvents | [2] |

| CAS Number | 79098-13-8 |

Proposed Experimental Protocols for Characterization

To build a robust computational model, it is essential to have high-quality experimental data for validation. The following are proposed protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation followed by a reduction, a common method for producing long-chain alkyl anilines.

Protocol:

-

Protection of Aniline: Acetylate aniline to form acetanilide to prevent N-acylation and direct the subsequent acylation to the para position.

-

Friedel-Crafts Acylation: React the protected acetanilide with hexadecanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

Hydrolysis: Hydrolyze the resulting acylated product to remove the acetyl protecting group.

-

Clemmensen or Wolff-Kishner Reduction: Reduce the carbonyl group of the hexadecanoyl substituent to a methylene group to yield this compound.

-

Purification: Purify the final product using column chromatography or recrystallization.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). A typical ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amine proton, and the aliphatic protons of the hexadecyl chain.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. This will provide information on the number and chemical environment of the carbon atoms.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Acquire the FTIR spectrum of a thin film of the sample or as a KBr pellet. Key vibrational bands to identify include the N-H stretching of the amine group, C-H stretching of the alkyl chain, and C=C stretching of the aromatic ring.

2.2.3. Mass Spectrometry (MS)

-

Utilize a high-resolution mass spectrometer to determine the accurate mass of the molecular ion, confirming the elemental composition.

Theoretical and Computational Methodology

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules like this compound.

Proposed Computational Protocol

The following protocol is based on established methods for similar organic molecules and provides a robust framework for obtaining accurate theoretical data.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: The B3LYP hybrid functional is recommended as it provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is suggested to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for capturing the non-covalent interactions involving the long alkyl chain.

-

Geometry Optimization: Perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.

-

Frequency Calculation: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra for comparison with experimental FTIR data.

-

Property Calculations: Following successful optimization, calculate various molecular properties, including:

-

Electronic Properties: HOMO-LUMO energies and gap, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charge distribution.

-

Spectroscopic Properties: Theoretical NMR chemical shifts (using the GIAO method) and IR vibrational frequencies.

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy.

-

Data Presentation

The quantitative data obtained from these computational studies should be summarized in clearly structured tables for easy comparison with experimental data and other theoretical results.

Table 2: Calculated Molecular Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| NBO Charge on Nitrogen | Value |

| Key Vibrational Frequencies (cm⁻¹) | List of values |

| ¹³C NMR Chemical Shifts (ppm) | List of values |

| ¹H NMR Chemical Shifts (ppm) | List of values |

(Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.)

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following are Graphviz diagrams representing the proposed experimental and computational workflows.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the computational study of this compound using DFT.

Conclusion

References

A Comprehensive Technical Guide to 4-Hexadecylaniline for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hexadecylaniline, a long-chain alkyl aniline derivative with significant applications in materials science and chemical synthesis. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis and evaluation of its surfactant capabilities, and a workflow diagram for its synthesis.

Core Physicochemical Data

This compound is an organic compound characterized by a hexadecyl group attached to the aniline ring at the para position. This structure imparts amphiphilic properties to the molecule, with a hydrophilic amine head and a long, hydrophobic alkyl tail.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₉N | [1][2][3][4] |

| Molecular Weight | 317.55 g/mol | [2][4] |

| Appearance | White solid or colorless to slightly yellow liquid | [1][2] |

| Melting Point | 53-56 °C | |

| Boiling Point | 254-255 °C at 15 mmHg | |

| CAS Number | 79098-13-8 | [2] |

Experimental Protocols

Synthesis of this compound via N-Alkylation

A primary method for the synthesis of this compound is the N-alkylation of aniline with a hexadecyl halide, such as 1-bromohexadecane, in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism.

Materials:

-

Aniline

-

1-Bromohexadecane

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus (magnetic stirrer with hot plate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline and a molar excess of the base (e.g., 2-3 equivalents of sodium carbonate) in the anhydrous solvent.

-

Add 1-bromohexadecane to the reaction mixture. The molar ratio of aniline to 1-bromohexadecane can be varied to optimize the yield of the desired product.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer, and wash it sequentially with water and brine to remove any remaining base and salts.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Evaluation of Surfactant Properties: Emulsion Stability Test

The amphiphilic nature of this compound makes it a potential surfactant. Its ability to stabilize emulsions can be assessed using the following protocol.

Materials:

-

This compound

-

An immiscible oil (e.g., mineral oil or a hydrocarbon solvent)

-

Deionized water

-

Homogenizer (e.g., high-shear mixer or sonicator)

-

Graduated cylinders or test tubes

-

Microscope for droplet size analysis (optional)

Procedure:

-

Prepare an aqueous solution of this compound at a concentration above its critical micelle concentration (CMC).

-

In a graduated cylinder, combine the aqueous solution of this compound and the immiscible oil in a defined ratio (e.g., 1:1 by volume).

-

Homogenize the mixture for a specific duration to create an emulsion.

-

Allow the emulsion to stand undisturbed and monitor the separation of the phases over time.

-

Record the volume of the separated aqueous and oil phases at regular intervals.

-

The stability of the emulsion is inversely proportional to the rate of phase separation.

-

(Optional) The droplet size and distribution within the emulsion can be analyzed using a microscope to further characterize the emulsifying properties of this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the N-alkylation of aniline.

Caption: Workflow for the synthesis of this compound.

References

safety and handling of 4-Hexadecylaniline in the lab

An In-depth Technical Guide to the Safe Handling of 4-Hexadecylaniline in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS: 79098-13-8) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical Identification and Properties

This compound is an organic compound with the chemical formula C22H39N.[1][2] It is recognized as a valuable chemical reagent in organic synthesis and as a surfactant in various industrial applications, including lubricants and oilfield chemicals.[1] At room temperature, it typically appears as a white solid or a colorless to slightly yellow liquid, contingent on its purity and the ambient temperature.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 79098-13-8 | [2][3][4] |

| Molecular Formula | C22H39N | [1][2] |

| Molecular Weight | 317.55 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid / White solid | [1][2] |

| Melting Point | 53-56 °C | [1][2][3] |

| Boiling Point | 254-255 °C at 15 mmHg | [1][3] |

| Flash Point | 113 °C (235.4 °F) - Closed Cup | [3] |

| Density | 0.892 g/cm³ | [2] |

| Solubility | Good solubility in common organic solvents | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][3][5]

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

| Signal Word | - | Warning | [3][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][5] |

| Hazard Class | - | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [3] |

Detailed Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area to keep airborne concentrations below exposure limits.[1][5]

-

Chemical Fume Hood: All procedures that may generate dust or aerosols, such as weighing, transferring, heating, or mixing, must be performed inside a properly functioning chemical fume hood.[6][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[6][7]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator. A dust mask (type N95 or equivalent) is recommended for handling the solid form.[3][8]

Hygiene Practices

-

Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[5][6][9]

-

Do not eat, drink, chew gum, or apply cosmetics in areas where chemicals are handled or stored.[7][9][11]

-

Avoid direct contact with the chemical.[1] Do not smell or taste chemicals.[9]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidants.[1][5]

-

Keep containers tightly sealed to prevent moisture contamination and release of vapors.[1][5]

-

Store in a locked cabinet or area to restrict access.[5]

-

The designated storage class for this chemical is 11 - Combustible Solids.[3]

Experimental Protocols: Spill and Exposure

Spill and Leak Procedures

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing full PPE, contain the spill.

-

For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.

-

For liquid spills (if melted), absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for chemical waste.

-

Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

First-Aid Measures

Immediate action is required in case of exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][8][9]

-

In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][5]

-

If Swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Collect waste this compound and any contaminated materials in appropriately labeled, sealed containers.[5][10]

-

Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[9]

Laboratory Workflow Visualization

The following diagram illustrates a logical workflow for the safe handling of this compound, from pre-experimental planning through to final cleanup and disposal.

Caption: Logical workflow for the safe laboratory handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Hexadecylanilin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 79098-13-8 Name: this compound [xixisys.com]

- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 7. ehs.okstate.edu [ehs.okstate.edu]

- 8. fishersci.com [fishersci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. cdc.gov [cdc.gov]

- 11. orangecoastcollege.edu [orangecoastcollege.edu]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6052-20-6 Name: 4-hexadecylsulphonylaniline [xixisys.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 4-Hexadecylaniline Langmuir-Blodgett Film Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexadecylaniline is an amphiphilic molecule consisting of a long hydrophobic hexadecyl chain and a hydrophilic aniline headgroup. This structure makes it an excellent candidate for the formation of highly ordered, ultra-thin films using the Langmuir-Blodgett (LB) technique.[1] LB films are created by transferring a monolayer of molecules from the air-water interface onto a solid substrate.[2] The precise control over thickness and molecular organization at the nanoscale makes LB films of this compound promising for various applications, including the development of biosensors, specialized coatings, and platforms for controlled drug delivery.[3][4] The ability to modify the properties of the aniline headgroup through changes in subphase pH allows for further tuning of the film's characteristics.[5]